molecular formula C16H13Cl2N3O B4938041 N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide

Cat. No.: B4938041
M. Wt: 334.2 g/mol
InChI Key: ODAGDJRNTYZRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorophenyl group and a propanamide moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzimidazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the electron transport chain in photosynthetic organisms, leading to the inhibition of photosynthesis . In cancer cells, it may interfere with DNA replication and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide is unique due to its specific benzimidazole structure, which imparts distinct biological activities. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c1-2-15(22)19-10-4-6-13-14(8-10)21-16(20-13)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGDJRNTYZRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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